molecular formula C23H18BrN5O3S B11777217 4-Bromo-N'-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide

4-Bromo-N'-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide

Cat. No.: B11777217
M. Wt: 524.4 g/mol
InChI Key: FQXHMIYTLAJPKW-UHFFFAOYSA-N
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Description

4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide is a complex organic compound that features a bromine atom, a hydroxyphenyl group, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

The compound 4-Bromo-N'-(2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzohydrazide , with the CAS number 332910-55-1, belongs to a class of hydrazone derivatives that have garnered attention for their diverse biological activities. This compound integrates a triazole moiety known for its pharmacological properties, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C24H20BrN5O2S
  • Molecular Weight : 524.39 g/mol
  • Structure : The compound features a bromine atom, a benzohydrazide backbone, and a thioacetyl group linked to a triazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting critical enzymes involved in cancer progression. The mechanism often involves the inhibition of:

  • Telomerase activity
  • Histone deacetylases (HDACs)
  • Thymidylate synthase

A study demonstrated that derivatives of 1,2,4-triazoles exhibited cytotoxic effects against colon carcinoma and breast cancer cell lines, with IC50 values indicating significant potency against these malignancies .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazole derivatives are known to possess broad-spectrum activity against both gram-positive and gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
S. aureus16

These results indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of similar triazole compounds has been documented through their ability to inhibit cyclooxygenase enzymes (COX). In particular, studies have shown that modifications on the triazole ring can enhance selectivity towards COX-1 or COX-2, leading to promising candidates for anti-inflammatory therapies .

Case Studies

  • Anticancer Efficacy : A study involving the synthesis of various triazole derivatives reported that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM .
  • Antimicrobial Testing : In a comparative study of triazole derivatives against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

Properties

Molecular Formula

C23H18BrN5O3S

Molecular Weight

524.4 g/mol

IUPAC Name

4-bromo-N'-[2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C23H18BrN5O3S/c24-17-10-6-16(7-11-17)22(32)27-25-20(31)14-33-23-28-26-21(15-8-12-19(30)13-9-15)29(23)18-4-2-1-3-5-18/h1-13,30H,14H2,(H,25,31)(H,27,32)

InChI Key

FQXHMIYTLAJPKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O

Origin of Product

United States

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